molecular formula C21H22ClF3N2O3S B14985512 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14985512
M. Wt: 474.9 g/mol
InChI Key: MDIDKPCHJPAGPF-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a phenyl ring with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperidine-4-carboxylic acid under specific conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of various derivatives with potential pharmacological activities.

    4-chloro-3-(trifluoromethyl)phenylthiourea: Studied for its potential as an intermediate in the synthesis of other bioactive compounds.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22ClF3N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClF3N2O3S/c1-14-2-4-15(5-3-14)13-31(29,30)27-10-8-16(9-11-27)20(28)26-17-6-7-19(22)18(12-17)21(23,24)25/h2-7,12,16H,8-11,13H2,1H3,(H,26,28)

InChI Key

MDIDKPCHJPAGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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